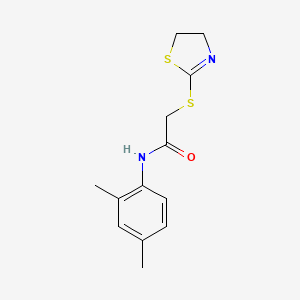

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS2/c1-9-3-4-11(10(2)7-9)15-12(16)8-18-13-14-5-6-17-13/h3-4,7H,5-6,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJCIDSZGHGNNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NCCS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiazole intermediate with a suitable thiol reagent, such as thiourea or a thiol compound, under mild conditions.

Attachment of the Dimethylphenylacetamide Moiety: The final step involves the acylation of the thiazole-sulfanyl intermediate with 2,4-dimethylphenylacetyl chloride or a similar acylating agent in the presence of a base, such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form corresponding thioethers or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines, and solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers and amines.

Substitution: Various thiazole derivatives.

Scientific Research Applications

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide has several scientific research applications, including:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties.

Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.

Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Industrial Applications: The compound may be used in the development of new chemical processes or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key distinguishing feature is the 4,5-dihydrothiazol-2-ylsulfanyl group, which contrasts with other acetamide derivatives:

Key Observations :

- Thiazole vs. Oxazolidinone/Oxazole: The thiazoline ring in the target compound may enhance electron-deficient character compared to oxazolidinone (Oxadixyl) or aliphatic chains (Alachlor), influencing redox activity or binding interactions .

- Sulfanyl Linker: The sulfanyl group (-S-) could improve solubility in nonpolar environments compared to ether or amine linkers in analogs like Alachlor or Oxadixyl .

Biological Activity

2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide is a thiazole-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its anti-inflammatory, anticancer, and antimicrobial effects.

- Molecular Formula : C14H12N3OS3

- Molecular Weight : 353.46 g/mol

- CAS Number : 892068-27-8

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure plays a crucial role in its activity:

- Mechanism of Action : The presence of the thiazole ring enhances interactions with cellular targets, leading to apoptosis in cancer cells. Studies have shown that modifications in the phenyl ring (like dimethyl substitution) can increase cytotoxic potency. For instance, compounds with similar structures demonstrated IC50 values below that of standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | A-431 | <1.98 | |

| Similar Thiazole Derivative | Jurkat | <1.61 |

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory potential. Thiazole derivatives are known to inhibit nitric oxide production and TNF-α release in models of inflammation:

- Study Findings : In vitro assays indicated that thiazole compounds could significantly reduce inflammatory markers in lipopolysaccharide (LPS) stimulated macrophages .

3. Antimicrobial Activity

Thiazole derivatives have shown promise as antimicrobial agents against both Gram-positive and Gram-negative bacteria:

- Efficacy : Preliminary studies suggest that compounds structurally related to this compound possess antibacterial properties comparable to established antibiotics like norfloxacin .

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies

Several studies have focused on the biological activity of thiazole derivatives:

- Anticancer Study : A recent investigation synthesized various thiazole derivatives and tested their cytotoxicity against multiple cancer cell lines. The results indicated that structural modifications significantly influenced their efficacy .

- Inflammation Model : In a murine model of inflammation, thiazole compounds were shown to reduce paw edema significantly compared to control groups, indicating their potential as therapeutic agents for inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

- Coupling Reactions: Use carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDCl) to facilitate amide bond formation between the thiazole-sulfanyl acetic acid derivative and 2,4-dimethylaniline. Solvents like dichloromethane or DMF, combined with triethylamine as a base, are effective .

- Thiazole Ring Formation: Employ cyclization reactions with thiourea derivatives and α-halo ketones under reflux conditions. Optimize temperature (e.g., 70–80°C) and reaction time (3–6 hours) to maximize yield.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methylene chloride can isolate the product .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the presence of the thiazole ring (e.g., characteristic peaks at δ 3.0–4.0 ppm for dihydrothiazole protons) and the acetamide moiety (amide proton at δ 8.0–10.0 ppm). Compare with NIST reference data for N-(2,4-dimethylphenyl)acetamide substructures .

- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1650 cm, N–H bend at ~1550 cm) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] ion) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial activity?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution. Include positive controls (e.g., ciprofloxacin) and solvent controls .

- Antifungal Screening: Use Candida albicans or Aspergillus niger in agar diffusion assays. Report zone-of-inhibition diameters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for thiazole-acetamide derivatives?

Methodological Answer:

- Purity Validation: Use HPLC (>95% purity) to rule out impurities affecting results. Commercial sources (e.g., Sigma-Aldrich) may lack analytical data, necessitating in-house validation .

- Assay Standardization: Control variables like pH, incubation time, and cell density. Replicate studies across multiple labs using identical protocols .

- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing groups on the thiazole ring) across analogs to identify key pharmacophores .

Q. What advanced techniques are used to study the compound’s crystal structure and intermolecular interactions?

Methodological Answer:

- X-ray Crystallography: Determine dihedral angles between the thiazole and phenyl rings (e.g., ~80° for steric repulsion effects) and hydrogen-bonding patterns (e.g., N–H⋯O dimers with R(10) motifs) .

- DFT Calculations: Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .

Q. How can environmental persistence and toxicity be assessed for this compound?

Methodological Answer:

- Environmental Fate Studies: Use OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor metabolites via LC-MS .

- Ecotoxicology Assays: Test acute toxicity in Daphnia magna (48-hour LC) and algal growth inhibition (72-hour EC) .

- QSAR Modeling: Predict bioaccumulation and toxicity endpoints using software like EPI Suite™ .

Q. What strategies optimize pharmacological activity while reducing off-target effects?

Methodological Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability and target-specific activation .

- Selectivity Screening: Use kinase profiling panels or receptor-binding assays to identify off-target interactions. Cross-validate with CRISPR-based gene knockout models .

Methodological Considerations

Q. How should researchers design dose-response studies for in vivo efficacy evaluation?

Methodological Answer:

Q. What computational tools are recommended for predicting metabolic pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.